

# BI-847325 molecular weight and formula

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Compound of Interest				
Compound Name:	BI-847325			
Cat. No.:	B606096	Get Quote		

An In-Depth Technical Guide to BI-847325: A Dual MEK/Aurora Kinase Inhibitor

**Core Compound Details** 

Parameter	Value	Reference
Molecular Formula	C29H28N4O2	[1][2][3]
Molecular Weight	464.56 g/mol	[1][4]
CAS Number	1207293-36-4	[2][3][4]
Formal Name	3-[3-[[[4- [(dimethylamino)methyl]phenyl] amino]phenylmethylene]-2,3- dihydro-2-oxo-1H-indol-6-yl]-N- ethyl-2-propynamide	[2][3]

#### Introduction

**BI-847325** is an orally bioavailable, ATP-competitive small molecule that functions as a dual inhibitor of mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[5][6] This dual mechanism of action allows it to target two distinct and critical pathways in cancer cell proliferation and survival: the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell growth and division, and the Aurora kinase family, which are key regulators of mitosis.[6] Preclinical studies have demonstrated its potential in treating a wide range of solid and hematologic cancers, including those with BRAF and KRAS mutations.[5][7]



# **Mechanism of Action**

**BI-847325**'s therapeutic potential stems from its ability to simultaneously inhibit two key families of kinases:

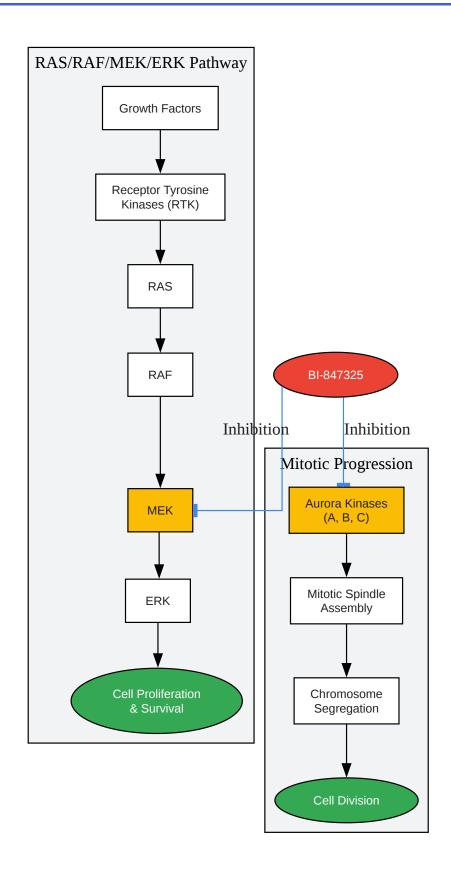
- MEK Inhibition: As a component of the MAPK/ERK pathway, MEK is a dual-specificity kinase
  that is often upregulated in various cancers.[6] By inhibiting MEK1 and MEK2, BI-847325
  prevents the activation of MEK-dependent effector proteins, thereby blocking growth factormediated cell signaling and proliferation.[6]
- Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are essential for mitotic checkpoint control.[6] Their overexpression in many cancer types is linked to uncontrolled cell division.
   BI-847325's inhibition of these kinases disrupts the formation of the mitotic spindle, prevents proper chromosome segregation, and ultimately inhibits cell division.[6]

This dual inhibition is thought to provide a broader therapeutic window and potentially overcome resistance mechanisms that can arise from targeting a single pathway.[7]

## **Signaling Pathway**

The following diagram illustrates the dual inhibitory action of **BI-847325** on the MEK/ERK and Aurora kinase signaling pathways.





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Dual inhibition of MEK and Aurora kinases by BI-847325.



# Quantitative Data In Vitro Potency

**BI-847325** has demonstrated potent inhibition of both MEK and Aurora kinases in enzymatic assays, as well as growth-inhibitory effects in various cancer cell lines.

Target/Cell Line	Assay Type	Value	Reference
Human MEK1	IC50	25 nM	[4][8]
Human MEK2	IC50	4 nM	[4][8]
Human Aurora A	IC50	25 nM	[4][8]
Xenopus laevis Aurora B	IC50	3 nM	[4][8]
Human Aurora C	IC50	15 nM	[4][8]
A375 (BRAF-mutant melanoma)	GI <sub>50</sub>	7.5 nM	[5][8]
Calu-6 (KRAS-mutant NSCLC)	GI50	60 nM	[5][8]

### In Vivo Efficacy in Xenograft Models

Oral administration of **BI-847325** has shown significant antitumor activity in various mouse xenograft models.



Cancer Model	Mutation Status	Dosing Schedule	Outcome	Reference
A375 Melanoma	BRAF V600E	10 mg/kg, daily	Tumor regression	[5]
Various	BRAF-mutant	10 mg/kg, daily	Efficacy observed	[5]
Various	KRAS-mutant	10 mg/kg, daily	Efficacy observed	[5]
KRAS-mutant Tumors	KRAS	70 mg/kg, once weekly	Inhibition of MEK and Aurora Kinase	[5]
1205Lu & 1205LuR Melanoma	BRAF-mutant	75 mg/kg, p.o.	Significant tumor suppression	[4]
Colorectal, Gastric, Mammary, Pancreatic	Not specified	40 and 80 mg/kg, once weekly for 3-4 weeks	High activity, tumor regressions	[7][9]

# Experimental Protocols In Vitro Cell Proliferation Assay

This protocol outlines a general method for assessing the growth-inhibitory effects of **BI-847325** on cancer cell lines.

- Cell Plating: Plate cells at a density of approximately 2,500 cells per well in a 96-well plate and allow them to adhere overnight.[4]
- Compound Treatment: Treat the cells with increasing concentrations of BI-847325 for a period of 72 hours.[4]
- Metabolic Activity Assessment: Measure cell viability using a metabolic indicator such as Alamar blue reagent, following the manufacturer's instructions.[4]



 Data Analysis: Analyze the concentration-response curves using a four-parameter loglogistic function to calculate the GI<sub>50</sub> values.[1]

#### **Western Blot Analysis**

This protocol is used to determine the effect of **BI-847325** on protein expression and phosphorylation levels within the target signaling pathways.

- Cell Treatment and Lysis: Treat cells with BI-847325 for a specified duration (e.g., 48 hours).
   [10] Subsequently, lyse the cells to extract total protein.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
- Immunoblotting: Probe the membrane with primary antibodies against target proteins such as phospho-ERK, total MEK, phospho-histone H3, and Mcl-1.[10][11]
- Detection: Use appropriate secondary antibodies conjugated to a detection enzyme (e.g., horseradish peroxidase) and visualize the protein bands using a suitable substrate.

#### In Vivo Xenograft Study Workflow

The following diagram and protocol describe a typical workflow for evaluating the in vivo efficacy of **BI-847325** in a mouse xenograft model.



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Workflow for in vivo xenograft studies.



- Animal Model: Utilize immunodeficient mice (e.g., nude mice) for the study.[5]
- Tumor Implantation: Subcutaneously implant human cancer cells into the mice.
- Tumor Growth and Randomization: Allow tumors to reach a predetermined size, then
  randomize the animals into different treatment groups (e.g., vehicle control, BI-847325 alone,
  combination therapy).
- Drug Administration: Administer BI-847325 orally according to the specified dosing schedule (e.g., 80 mg/kg once a week).[7][12] For combination studies, the other agent (e.g., capecitabine) is administered as per its own established protocol.[12]
- Monitoring: Regularly measure tumor volumes and monitor the body weight of the animals as an indicator of toxicity.[4]
- Endpoint and Analysis: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting) to confirm target engagement.[11] Calculate metrics such as the test/control (T/C) ratio to determine antitumor activity.[12]

### **Combination Therapy**

Preclinical studies have shown that **BI-847325** has a synergistic effect when combined with other chemotherapeutic agents. Notably, its combination with capecitabine has demonstrated enhanced antitumor activity in colorectal, gastric, and triple-negative mammary cancer models, leading to outcomes ranging from tumor stasis to complete remission.[7][9] This suggests a promising avenue for clinical development, particularly in these cancer types.

#### Conclusion

**BI-847325** is a potent dual inhibitor of MEK and Aurora kinases with significant preclinical activity across a broad range of cancer models. Its unique mechanism of targeting two distinct oncogenic pathways provides a strong rationale for its continued investigation as a potential cancer therapeutic, both as a monotherapy and in combination with other agents. Further clinical studies are necessary to fully elucidate its safety and efficacy profile in patients.



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   Acquired BRAF Inhibitor Resistance through Suppression of McI-1 and MEK Expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item FIGURE 5 from High In Vitro and In Vivo Activity of BI-847325, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models American Association for Cancer Research Figshare [aacr.figshare.com]
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